![molecular formula C18H13BrN2OS2 B2601227 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-71-2](/img/no-structure.png)

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

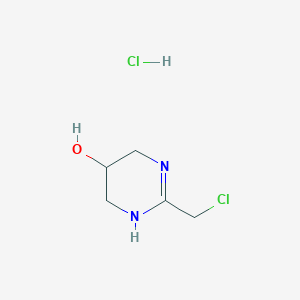

7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C18H13BrN2OS2 and its molecular weight is 417.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated various methodologies for synthesizing pyrimidine derivatives and exploring their potential applications. For example, Rahimizadeh et al. (2007) describe a route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting a process that involves treating certain pyrimidine compounds with carbon disulfide and alkyl halides to produce intermediates that can be further modified to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). This synthesis pathway opens the door for the creation of a broad range of compounds with potential biological or material applications.

Biological Activity

Some derivatives have been studied for their antimicrobial activities. For instance, El-Gazzar et al. (2008) synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives and evaluated their preliminary antimicrobial activity, discovering that some of these derivatives exhibited significant antibacterial and antifungal properties (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Corrosion Inhibition

The compound's derivatives have also been investigated for their potential as corrosion inhibitors. Soltani et al. (2015) explored the inhibition of mild steel corrosion in sulfuric acid by pyrimidine-2-thione derivatives, demonstrating that these compounds effectively hinder corrosion processes by adsorbing on the metal surface, following the Langmuir adsorption isotherm (Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015).

Dual Inhibition of Enzymes

Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), identifying compounds that exhibit potent inhibitory activities against both enzymes, suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Heterocyclic Compound Synthesis

Kobayashi et al. (2019) developed a method for preparing [1,4]oxathiino[2,3-d]pyrimidine derivatives, demonstrating an efficient synthesis route that could be relevant for generating compounds with potential pharmaceutical applications (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylthiophenol", "2-bromo-1,4-naphthoquinone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "sulfur", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-methylthiophenol is reacted with 2-bromo-1,4-naphthoquinone in the presence of sodium ethoxide to form 4-methylsulfanylphenyl-2-bromo-1,4-naphthoquinone.", "Step 2: Ethyl acetoacetate is added to the reaction mixture from step 1 and heated to form 2-(4-methylsulfanylphenyl)-3-oxobutanoic acid ethyl ester.", "Step 3: Ammonium acetate and sulfur are added to the reaction mixture from step 2 and heated to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid ethyl ester.", "Step 4: The reaction mixture from step 3 is hydrolyzed with acetic acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 5: The reaction mixture from step 4 is reacted with hydrochloric acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid hydrochloride.", "Step 6: Sodium hydroxide is added to the reaction mixture from step 5 to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 7: The reaction mixture from step 6 is reacted with 2-bromo-3-formylchromone in the presence of ethanol and water to form 7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |

CAS No. |

872197-71-2 |

Molecular Formula |

C18H13BrN2OS2 |

Molecular Weight |

417.34 |

IUPAC Name |

7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |

InChI Key |

ZAZYFFSLMMAXSB-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

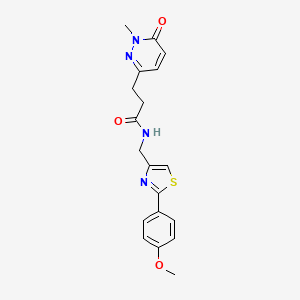

![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)

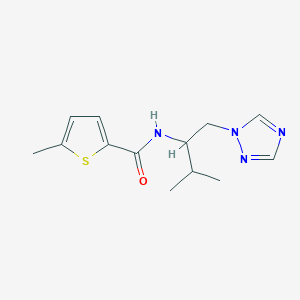

![1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2601152.png)

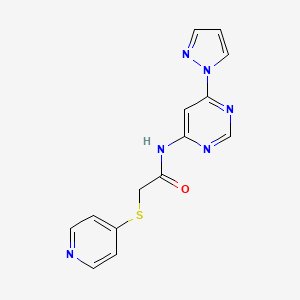

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2601153.png)

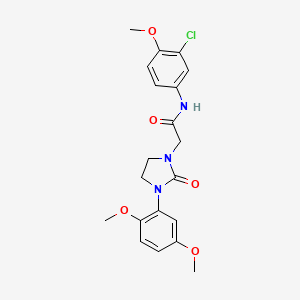

![7-Aminospiro[4.5]decan-10-ol;hydrochloride](/img/structure/B2601155.png)

![(2S)-2-[(4-fluorophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B2601157.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2601159.png)

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)